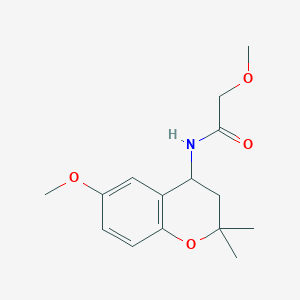![molecular formula C21H25ClN2O3 B5316871 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide](/img/structure/B5316871.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry as a performance-enhancing drug. Despite its controversial use, GW501516 has been the subject of various scientific studies due to its potential therapeutic benefits.
Mecanismo De Acción
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which results in improved lipid metabolism and increased energy expenditure. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which can improve cellular energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide have been extensively studied. In animal models, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase energy expenditure and improve endurance performance in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its ability to activate PPARδ, which can lead to improved lipid metabolism and increased energy expenditure. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to be well-tolerated in animal models. However, one of the limitations of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its controversial use as a performance-enhancing drug, which can raise ethical concerns.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide. One potential direction is to investigate its potential use in the treatment of metabolic and cardiovascular diseases. Furthermore, more research is needed to understand the long-term effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide on human health. Additionally, future studies could investigate the use of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in combination with other drugs to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide involves several steps, including the reaction of 4-chlorophenol with methyl magnesium bromide, followed by the reaction of the resulting compound with 4-(4-morpholinylmethyl)benzaldehyde. The final step involves the reaction of the resulting compound with propanoyl chloride to yield 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been the subject of various scientific studies due to its potential therapeutic benefits. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-21(2,27-19-9-5-17(22)6-10-19)20(25)23-18-7-3-16(4-8-18)15-24-11-13-26-14-12-24/h3-10H,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQOPPKGCAPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CN2CCOCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)

![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)

![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B5316866.png)
![N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5316868.png)
